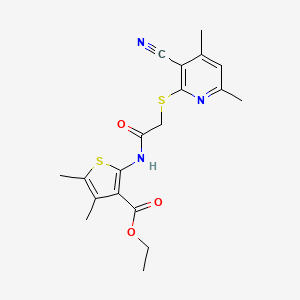

Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate

説明

Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with cyano and methyl groups, connected via a thioacetamide linker to a 4,5-dimethylthiophene-3-carboxylate ester. Its synthesis involves reacting a pyridinethione precursor with chloroacetamide derivatives under basic conditions, as described for analogous compounds in and .

特性

IUPAC Name |

ethyl 2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-6-25-19(24)16-12(4)13(5)27-18(16)22-15(23)9-26-17-14(8-20)10(2)7-11(3)21-17/h7H,6,9H2,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGKNKUDNONTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate, with the CAS number 333778-29-3, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C21H23N3O3S

- Molecular Weight : 429.6 g/mol

- Structure : The compound features a thiophene ring substituted with various functional groups, including a cyano group and a pyridine moiety.

Antimicrobial Properties

Studies have indicated that compounds containing pyridine and thiophene derivatives exhibit notable antimicrobial activity. Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. Research shows that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

Emerging research highlights the compound's potential in cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. Specific studies have shown that the compound effectively reduces cell viability in breast and lung cancer cell lines at micromolar concentrations.

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promising results as an inhibitor of certain kinases involved in cancer progression. This inhibition could lead to decreased tumor growth and metastasis.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial counts when treated with concentrations as low as 10 µg/mL. The study concluded that the unique structural features of thiophene derivatives contribute to their antimicrobial properties .

- Anticancer Mechanism Exploration : In a controlled laboratory setting, researchers treated human lung cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell proliferation, alongside increased markers of apoptosis (e.g., cleaved caspase-3). This suggests that the compound may activate apoptotic pathways effectively .

- Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The findings revealed that Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate effectively inhibited kinase activity at nanomolar concentrations, providing a potential therapeutic avenue for targeted cancer therapies .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria at low concentrations |

| Anticancer | Induces apoptosis in cancer cell lines; reduces cell viability |

| Enzyme Inhibition | Inhibits specific kinases related to cancer progression |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Key Structural Differences and Similarities

Physical and Spectral Properties

Table 2: Comparative Physicochemical Data

Stability and Reactivity

- The distyryl substituents in ’s Compound 2 increase steric bulk and π-π interactions, possibly reducing solubility compared to the target compound’s methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。